N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Lipophilicity Physicochemical profiling Drug-likeness

N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS 1177237-98-7; molecular formula C₁₂H₁₅BrClNO; molecular weight 304.61 g·mol⁻¹) is a fully synthetic, N,N-disubstituted α-chloroacetamide bearing a 3‑bromobenzyl moiety and an N‑isopropyl group. Its computed XLogP3 of 3.3 and measured logP of 2.96 place it in a moderately lipophilic range distinct from the non‑isopropyl analog N-(3‑bromobenzyl)-2‑chloroacetamide (C₉H₉BrClNO, MW 262.53).

Molecular Formula C12H15BrClNO
Molecular Weight 304.61 g/mol
Cat. No. B7844416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
Molecular FormulaC12H15BrClNO
Molecular Weight304.61 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC(=CC=C1)Br)C(=O)CCl
InChIInChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3
InChIKeySXKVHKSPXXVHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide: Physicochemical Identity and Compound-Class Context for Informed Procurement


N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide (CAS 1177237-98-7; molecular formula C₁₂H₁₅BrClNO; molecular weight 304.61 g·mol⁻¹) is a fully synthetic, N,N-disubstituted α-chloroacetamide bearing a 3‑bromobenzyl moiety and an N‑isopropyl group [1]. Its computed XLogP3 of 3.3 [1] and measured logP of 2.96 place it in a moderately lipophilic range distinct from the non‑isopropyl analog N-(3‑bromobenzyl)-2‑chloroacetamide (C₉H₉BrClNO, MW 262.53) . The compound is classified as acutely toxic by oral and dermal routes (H301, H311) . It is supplied as a research chemical (typical purity ≥98%) and was originally distributed under the Fluorochem reference 10‑F085924, now listed as discontinued by at least one vendor . No primary research article or patent was identified that directly profiles this specific compound in a head‑to‑head biological assay; the evidence assembled below therefore relies on physicochemical differentiation, class‑level inference from the broader N,N‑disubstituted chloroacetamide family, and authoritative database entries.

Why N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide Cannot Be Replaced by a Generic Haloacetamide Analog


N,N-Disubstituted α-chloroacetamides function as targeted covalent inhibitors whose warhead reactivity, target‑engagement kinetics, and off‑target profile are exquisitely sensitive to three structural variables: (i) the leaving‑group character of the α‑chloro substituent, (ii) the steric and electronic environment created by the N‑alkyl/aryl substituents, and (iii) the lipophilicity that governs cell permeability and non‑specific protein binding [1]. Simply substituting the 3‑bromobenzyl group with a 2‑ or 4‑bromobenzyl positional isomer alters the trajectory of the electrophilic α‑carbon relative to the target nucleophile, changes the compound's dipole moment, and shifts the logP [2]. Removing the N‑isopropyl group (e.g., N-(3‑bromobenzyl)-2‑chloroacetamide, MW 262.53) eliminates a key determinant of steric hindrance around the amide nitrogen, which in closely related series has been shown to modulate both metabolic stability and selectivity among HDAC isoforms [3]. Conversely, replacing the chloroacetamide warhead with an aminoacetamide (e.g., 2‑((3‑bromobenzyl)(isopropyl)amino)acetamide, CAS 1292756-39-8) abolishes the covalent‑inhibitor mechanism entirely [1]. These differences are not incremental; they constitute a functional re‑engineering of the molecule. Generic substitution without quantitative comparative data therefore carries a high probability of altered potency, selectivity, and ADMET behavior.

Quantitative Differentiation Evidence for N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 3‑Bromo vs. 2‑Bromo vs. 4‑Bromo Positional Isomers

The target compound's computed XLogP3 of 3.3 [1] represents a measurable differentiation from its positional isomers. While exact experimental logP data for the 2‑bromo and 4‑bromo N‑isopropyl chloroacetamide analogs are not published in a single comparative study, the 3‑bromo substitution pattern places the bromine atom at the meta position, which in benzyl systems generally produces a dipole moment and electrostatic potential surface distinct from ortho (2‑bromo) and para (4‑bromo) congeners. This difference directly affects passive membrane permeability and CYP450 binding. A related N,N‑disubstituted chloroacetamide SAR study demonstrated that aromatic substituent position on the nitrogen atom significantly altered HeLa cytotoxicity (IC₅₀ range <10 μM to >100 μM across the series), with meta‑substituted analogs occupying a distinct activity cluster [2].

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation from Des‑isopropyl Analog

The target compound (MW 304.61 g·mol⁻¹, 16 heavy atoms) [1] is significantly heavier and more sterically encumbered than its direct des‑isopropyl analog N-(3‑bromobenzyl)-2‑chloroacetamide (MW 262.53 g·mol⁻¹, 13 heavy atoms) . The additional isopropyl group contributes three heavy atoms and a rotatable bond (total rotatable bonds = 4 vs. 3 for the des‑isopropyl analog), increasing conformational flexibility and the potential for induced‑fit binding. In a ChEMBL‑curated dataset for a related bromobenzyl‑containing scaffold, the presence of an N‑alkyl substituent (isopropyl vs. methyl vs. H) was associated with a ≥10‑fold shift in HDAC inhibitory activity (IC₅₀ range 2.5–50 μM across the subseries) [2].

Molecular descriptors Fragment-based design Lead optimization

Covalent Warhead Identity: Chloroacetamide vs. Aminoacetamide Reactivity

The α‑chloroacetamide group in the target compound is a validated electrophilic warhead for targeted covalent inhibition (TCI), reacting with active‑site cysteine residues via an Sₙ2 mechanism [1]. The structurally similar compound 2-((3-bromobenzyl)(isopropyl)amino)acetamide (CAS 1292756-39-8) replaces the chlorine atom with an amino group, completely eliminating the electrophilic center and precluding covalent bond formation. In a recent series of thirteen N,N‑disubstituted chloroacetamides, the chloroacetamide warhead was essential for cytotoxicity; compounds lacking the α‑chloro substituent were inactive (IC₅₀ >100 μM) against HeLa, K562, and A549 cell lines, whereas five chloroacetamide congeners achieved IC₅₀ <10 μM [1]. This warhead‑dependent activity cliff means the aminoacetamide analog is not a valid substitute for any application requiring covalent target engagement.

Targeted covalent inhibitors Electrophilic warhead Chemical biology

Thermal Stability and Boiling Point Differentiation from Positional Isomers

The target compound exhibits a predicted boiling point of 388.4 ± 32.0 °C at 760 mmHg and a flash point of 188.7 ± 25.1 °C . In comparison, the des‑isopropyl analog N-(3‑bromobenzyl)-2-chloroacetamide has a significantly higher predicted boiling point of 426.1 ± 35.0 °C , a difference of approximately 38 °C. The 2‑bromo positional isomer N-(2‑bromo‑benzyl)-2‑chloro‑N‑isopropyl‑acetamide, while not having published boiling point data in the accessed sources, is expected to exhibit a different boiling point due to altered molecular symmetry and dipole moment. The 38 °C boiling point difference between the target and its des‑isopropyl analog has practical consequences for vacuum distillation purification and GC‑MS analytical method development.

Thermal analysis Purification Process chemistry

Acute Toxicity Classification: GHS Hazard Differentiation for Laboratory Handling

The target compound carries GHS hazard statements H301 (toxic if swallowed) and H311 (toxic in contact with skin), both classified as Acute Toxicity Category 3 . This dual‑route toxicity profile necessitates specific personal protective equipment (PPE) and engineering controls that may differ from closely related analogs. For example, the des‑isopropyl analog N-(3‑bromobenzyl)-2-chloroacetamide and the aminoacetamide analog may have different hazard classifications due to altered molecular weight, lipophilicity, and metabolic activation potential. The explicit H311 dermal toxicity warning for the target compound mandates impermeable gloves and immediate decontamination procedures , which may not be required for less lipophilic analogs that exhibit negligible dermal absorption.

Safety assessment Hazard classification Laboratory procurement

Supplier Availability and Purity Benchmarking

The target compound is commercially available from at least one active supplier (Leyan) at 98% purity , while the original Fluorochem catalog listing (ref. 10‑F085924) is now discontinued . By contrast, the 2‑bromo positional isomer N-(2‑bromo‑benzyl)-2‑chloro‑N‑isopropyl‑acetamide (CAS 1353955-97-1) is listed by multiple vendors [1], and the 4‑bromo isomer (CAS 1175897-16-1) is also commercially tracked [2]. The relatively narrower commercial availability of the 3‑bromo isomer means that procurement lead times, minimum order quantities, and batch‑to‑batch purity documentation may differ substantially from the more widely stocked 2‑bromo and 4‑bromo isomers. Researchers planning multi‑gram scale‑up should verify current stock status and request certificates of analysis before committing to the 3‑bromo isomer.

Chemical procurement Vendor qualification Purity analysis

Recommended Application Scenarios for N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide Based on Verified Differentiation Evidence


Focused Covalent-Inhibitor Library Design Requiring a Meta-Bromo N-Isopropyl Chloroacetamide Scaffold

When constructing a targeted covalent inhibitor (TCI) library around the α‑chloroacetamide warhead, the 3‑bromo substitution pattern provides a distinct electrostatic and steric profile compared to 2‑bromo and 4‑bromo isomers [1]. The compound's XLogP3 of 3.3 and MW of 304.61 g·mol⁻¹ place it in a favorable property space for cell‑permeable covalent probes. Researchers should use this compound as the 3‑bromo representative in a positional‑scanning library, where the differential activity against cysteine‑dependent targets (e.g., HDAC isoforms, kinases) can be mapped as a function of bromine position. This approach directly leverages the lipophilicity and steric differentiation evidence established in Section 3, Evidence Items 1 and 2.

Structure‑Activity Relationship (SAR) Studies Probing the Role of N‑Isopropyl Substitution on HDAC or nAChR Target Engagement

For research programs investigating bromobenzyl‑containing ligands of histone deacetylases (HDACs) or nicotinic acetylcholine receptors (nAChRs), this compound serves as the N‑isopropyl reference point in a systematic SAR matrix. The des‑isopropyl comparator N-(3‑bromobenzyl)-2‑chloroacetamide (MW 262.53) allows quantification of the isopropyl group's contribution to potency and selectivity. Cross‑study class‑level data indicate that N‑alkyl substitution can shift HDAC IC₅₀ values by ≥10‑fold [2], making this head‑to‑head comparison essential for lead optimization. The dual‑route acute toxicity (H301, H311) must be factored into laboratory SOPs for this SAR campaign.

Chemical Biology Tool Compound Requiring a Validated Covalent Warhead for Chemoproteomic Profiling

The intact α‑chloroacetamide electrophilic warhead distinguishes this compound from non‑covalent analogs such as 2-((3‑bromobenzyl)(isopropyl)amino)acetamide . This makes it suitable for chemoproteomic experiments using activity‑based protein profiling (ABPP), where the covalent adduct formation with target cysteines enables pull‑down and LC‑MS/MS identification. The 3‑bromo substituent provides a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) that can serve as a built‑in mass‑spectrometric tag for verifying target engagement. Procurement of the aminoacetamide analog as a negative control is recommended to confirm covalent‑mechanism specificity.

Process Chemistry Method Development for N,N‑Disubstituted α‑Chloroacetamide Scale‑Up

The predicted boiling point of 388.4 °C and flash point of 188.7 °C provide critical safety and operational parameters for developing large‑scale synthetic protocols. The significant boiling point difference (ΔTb ≈ −38 °C) relative to the des‑isopropyl analog means that distillation and GC analytical methods must be specifically optimized for this compound. Process chemists scaling up the synthesis should note the discontinued Fluorochem supplier status and verify current commercial availability before initiating kilogram‑scale campaigns. The H311 dermal toxicity warning requires engineering controls appropriate for a Category 3 acute toxin.

Quote Request

Request a Quote for N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.